molecular formula C13H19NO4S B7137610 N-(2-hydroxy-6-methylphenyl)-1-(oxan-2-yl)methanesulfonamide

N-(2-hydroxy-6-methylphenyl)-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B7137610
M. Wt: 285.36 g/mol
InChI Key: ADPFXQDEUNEAMP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-6-methylphenyl)-1-(oxan-2-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a phenyl ring with a hydroxyl and methyl substituent, and an oxane (tetrahydropyran) ring.

Properties

IUPAC Name

N-(2-hydroxy-6-methylphenyl)-1-(oxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-5-4-7-12(15)13(10)14-19(16,17)9-11-6-2-3-8-18-11/h4-5,7,11,14-15H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPFXQDEUNEAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NS(=O)(=O)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-6-methylphenyl)-1-(oxan-2-yl)methanesulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Attachment of the oxane ring: The oxane ring can be introduced through a nucleophilic substitution reaction where a halogenated oxane reacts with the sulfonamide intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Temperature control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.

    Catalysts: Using catalysts to enhance the reaction rate.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-6-methylphenyl)-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation products: Ketones or aldehydes derived from the hydroxyl group.

    Reduction products: Amines derived from the sulfonamide group.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potentially as an antimicrobial agent due to its sulfonamide group.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-6-methylphenyl)-1-(oxan-2-yl)methanesulfonamide would depend on its specific application. In a medicinal context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

N-(2-hydroxy-6-methylphenyl)-1-(oxan-2-yl)methanesulfonamide is unique due to the presence of the oxane ring, which may confer specific chemical properties and biological activities not found in simpler sulfonamides.

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